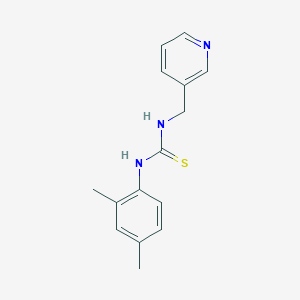

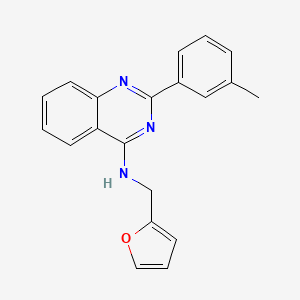

![molecular formula C19H24ClN3O4 B5543609 methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)

methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate involves complex organic reactions, including condensation, cyclization, and functionalization of precursors. The synthetic approaches may involve starting from pipecolic acid derivatives or other cyclic amino acids, employing oxidative cyclization, and manipulating protective groups to achieve the desired spirocyclic structures (Martin‐Lopez & Bermejo, 1998). These methods highlight the versatility and complexity of synthesizing spirocyclic and diazaspiro compounds.

Molecular Structure Analysis

The molecular structure of compounds like methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate is characterized by the presence of a diazaspiro[4.5]decane core, often with substituents that influence their physical and chemical properties. Crystal structure analysis and X-ray diffraction studies provide insights into the conformation, bonding, and spatial arrangement of these molecules, revealing features such as planar furan rings, chair conformation cyclohexane rings, and the orientations of benzene rings (Wang et al., 2011).

Chemical Reactions and Properties

Spirocyclic compounds exhibit a range of chemical behaviors, including reactions specific to their functional groups, stereochemistry, and spirocyclic nature. The presence of azetidine, pyrrolidine, or other heterocyclic rings in the structure can enable reactions such as reductive amination, amidation, and cycloaddition, contributing to the diversity of chemical transformations these compounds can undergo (Smith et al., 2016).

Wissenschaftliche Forschungsanwendungen

Spirolactams as Pseudopeptides

Spirolactams are synthesized as conformationally restricted pseudopeptides to serve as surrogates for Pro-Leu and Gly-Leu dipeptides, with applications in peptide synthesis. Their structure allows them to mimic gamma-turns or distorted type II beta-turns, demonstrating their utility in studying protein structures and functions (Fernandez et al., 2002).

Antihypertensive Activity

A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were prepared and evaluated for their antihypertensive activity, showcasing the potential therapeutic applications of these compounds in treating hypertension (Caroon et al., 1981).

Structural Analysis

The relative configurations of various 1,4-diazaspiro[4.5]decanes were determined using NMR and molecular modeling, contributing to the understanding of their three-dimensional structures and the impact on their chemical reactivity and interaction with biological targets (Guerrero-Alvarez et al., 2004).

Dipeptide Synthons

The synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate demonstrated the creation of new dipeptide synthons, enabling the construction of complex peptides and highlighting the versatility of these spirocyclic compounds in peptide chemistry (Suter et al., 2000).

Catalyst-Free Synthesis of Spiro Heterocycles

An efficient, catalyst-free method for synthesizing nitrogen-containing spiro heterocycles via double Michael addition reactions was developed, offering a straightforward approach to generating complex spirocyclic structures useful in various synthetic and medicinal chemistry applications (Aggarwal et al., 2014).

Eigenschaften

IUPAC Name |

methyl 2-[[2-[(4-chlorophenyl)methyl]-3-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3O4/c1-27-17(25)11-21-18(26)22-8-6-19(7-9-22)10-16(24)23(13-19)12-14-2-4-15(20)5-3-14/h2-5H,6-13H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRWKBUAUQJKOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)N1CCC2(CC1)CC(=O)N(C2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

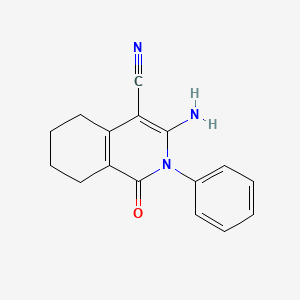

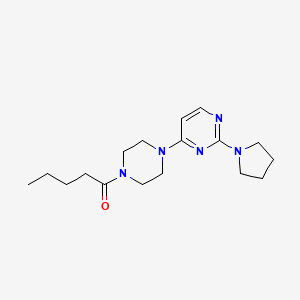

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)

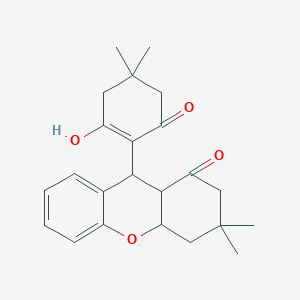

![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate](/img/structure/B5543560.png)

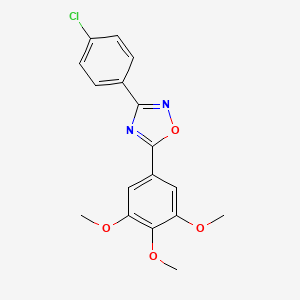

![3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5543574.png)

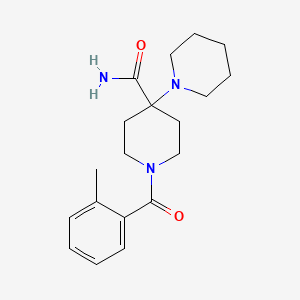

![2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543584.png)

![4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5543591.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B5543601.png)

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5543617.png)